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Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in

various cancers, including breast and gastric cancer.[1] While HER2-overexpressing (HER2-

positive) cancers have several targeted treatment options, a significant portion of breast

cancers are classified as HER2-low, defined by an immunohistochemistry (IHC) score of 1+ or

2+ with negative in situ hybridization (ISH) results.[2][3] This patient population, which accounts

for approximately 45-55% of all breast cancer cases, has historically had limited targeted

therapy options.[2][3]

HLX22 is a novel, humanized monoclonal antibody (mAb) that targets the extracellular

subdomain IV of the HER2 receptor.[4][5][6] Its binding site is distinct from that of trastuzumab,

which binds to a different region of the HER2 receptor.[4][5][7] This non-competitive binding

allows for the simultaneous attachment of both HLX22 and trastuzumab (or trastuzumab-

containing conjugates like T-DXd) to HER2 dimers on the tumor cell surface.[3][7][8] Preclinical

and clinical studies suggest that this dual blockade enhances the internalization and

subsequent degradation of HER2, leading to a more potent anti-tumor effect.[1][3][6][9]

Currently, Shanghai Henlius Biotech is investigating HLX22 in a Phase 2 clinical trial (HLX22-

BC201) in combination with trastuzumab deruxtecan (T-DXd) for patients with HER2-low,

hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[2][3][10][11][12]

Preclinical studies have demonstrated a synergistic anti-tumor effect and a favorable safety
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profile for this combination.[2][3][11] These application notes provide a summary of available

data and detailed protocols for the preclinical evaluation of HLX22 in HER2-low breast cancer

models.

Quantitative Data Summary
While clinical data for HLX22 in HER2-low breast cancer is not yet available, data from its

Phase 1 trial in HER2-overexpressing solid tumors and its Phase 2 trial in HER2-positive

gastric cancer provide insights into its safety and preliminary efficacy.

Table 1: Phase 1 Study of HLX22 in Advanced Solid Tumors Overexpressing HER2[7][13][14]

Parameter Value

Study Design
Open-label, dose-escalation (3, 10, 25 mg/kg

Q3W)

Patient Population
11 patients with HER2-overexpressing

advanced solid tumors

Maximum Tolerated Dose (MTD) 25 mg/kg

Dose-Limiting Toxicities (DLTs) None observed

Common Treatment-Emergent AEs (>30%)

Lymphocyte count decreased (45.5%), White

blood cell count decreased (36.4%),

Hypokalemia (36.4%)

Efficacy

   Complete Response (CR) 0

   Partial Response (PR) 0

   Stable Disease (SD) 36.4% (4 patients)

   Disease Control Rate (DCR) 36.4% (95% CI, 7.9-64.8)

Median Progression-Free Survival (PFS) 44.0 days (95% CI, 41.0-170.0)

Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for

HER2-Positive Gastric Cancer (HLX22-GC-201)[15][16]
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Parameter
HLX22 (15 mg/kg) +
Trastuzumab + XELOX
(Group B)

Placebo + Trastuzumab +
XELOX (Group C)

Patient Population

HER2-positive locally

advanced/metastatic

gastric/gastroesophageal

junction cancer (first-line)

HER2-positive locally

advanced/metastatic

gastric/gastroesophageal

junction cancer (first-line)

Median Progression-Free

Survival (PFS)
Not Reached 8.2 months

Hazard Ratio (HR) for PFS 0.1 (95% CI, 0.04-0.52) -

Objective Response Rate

(ORR)
82.4% 88.9%

Grade ≥3 Treatment-Related

AEs
94.1% 94.4%

Grade 5 Treatment-Related

AEs
0 5.6% (1 patient)

Signaling Pathway and Mechanism of Action
HLX22's unique mechanism involves binding to a distinct epitope on HER2, enabling a dual-

antibody attack when used with trastuzumab or T-DXd. This leads to enhanced receptor

internalization and degradation, which is hypothesized to be particularly effective in HER2-low

tumors where maximizing the therapeutic payload delivery is critical.
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Caption: Mechanism of HLX22 dual HER2 blockade.
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Experimental Protocols
The following protocols are adapted from standard methodologies and should be optimized for

specific experimental conditions and cell lines.

HER2 Binding Affinity and Kinetics
a) Enzyme-Linked Immunosorbent Assay (ELISA) for HER2 Binding

This assay quantifies the binding of HLX22 to recombinant HER2 protein.

Materials:

Recombinant human HER2/ErbB2 protein

96-well ELISA plates

HLX22 antibody, isotype control antibody

HRP-conjugated anti-human IgG secondary antibody

TMB substrate, Stop Solution (e.g., 1N H₂SO₄)

Wash Buffer (PBS with 0.05% Tween-20), Coating Buffer (e.g., PBS, pH 7.4), Blocking

Buffer (e.g., 5% non-fat milk in Wash Buffer)

Procedure:

Coat wells with 100 µL of 1 µg/mL recombinant HER2 protein in Coating Buffer overnight

at 4°C.

Wash plate 3 times with Wash Buffer.

Block with 200 µL of Blocking Buffer for 2 hours at room temperature (RT).

Wash plate 3 times.

Add 100 µL of serially diluted HLX22 or isotype control (e.g., starting from 10 µg/mL) to

wells in duplicate. Incubate for 1 hour at RT.
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Wash plate 3 times.

Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for

1 hour at RT.

Wash plate 5 times.

Add 100 µL of TMB substrate. Incubate in the dark for 15-20 minutes.

Add 100 µL of Stop Solution.

Read absorbance at 450 nm using a microplate reader.

b) Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics (kₐ, kₔ) and affinity (Kₔ).

Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant human HER2/ErbB2 protein

HLX22 antibody

Running buffer (e.g., HBS-EP+)

Procedure:

Equilibrate the system with running buffer.

Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

Immobilize recombinant HER2 protein onto the chip surface to the desired response level.
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Block remaining active sites with ethanolamine.

Inject a series of HLX22 concentrations (e.g., 0.1 nM to 100 nM) over the chip surface at a

constant flow rate to measure association.

Flow running buffer over the chip to measure dissociation.

Regenerate the chip surface if necessary with a low pH glycine solution.

Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir

binding) to determine kₐ, kₔ, and Kₔ.

In Vitro Cellular Assays
a) Flow Cytometry for Cell Surface Binding

This protocol assesses the binding of HLX22 to HER2-low breast cancer cell lines (e.g., MCF-

7, T-47D).

Materials:

HER2-low breast cancer cells (e.g., MCF-7) and HER2-negative control cells (e.g., MDA-

MB-231)

HLX22, isotype control antibody

Fluorochrome-conjugated anti-human IgG secondary antibody (e.g., Alexa Fluor 488)

FACS Buffer (PBS, 2% FBS, 0.1% sodium azide)

Procedure:

Harvest cells and adjust to a concentration of 1x10⁶ cells/mL in ice-cold FACS Buffer.

Add 100 µL of cell suspension to each tube.

Add HLX22 or isotype control at desired concentrations (e.g., 10 µg/mL).

Incubate on ice for 30-45 minutes.
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Wash cells 3 times with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes.

Resuspend cells in 100 µL of diluted fluorochrome-conjugated secondary antibody.

Incubate on ice for 30 minutes in the dark.

Wash cells 3 times as in step 5.

Resuspend cells in 300-500 µL of FACS Buffer and analyze on a flow cytometer.

b) Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the effect of HLX22, alone or in combination with T-DXd, on the

metabolic activity of HER2-low cancer cells.

Materials:

HER2-low breast cancer cells

96-well culture plates

HLX22, T-DXd, combination, and appropriate controls

MTS or MTT reagent

Solubilization solution (for MTT)

Procedure:

Seed 5,000-10,000 cells per well in a 96-well plate and allow to adhere overnight.

Treat cells with serial dilutions of HLX22, T-DXd, or the combination. Include untreated

and vehicle controls.

Incubate for 72-96 hours.

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

Incubate for 1-4 hours at 37°C.
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If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.

Read absorbance at 490 nm (MTS) or 570 nm (MTT).

Calculate cell viability as a percentage of the untreated control and plot dose-response

curves to determine IC50 values.

c) HER2 Internalization and Degradation Assay (Western Blot)

This assay determines if dual targeting with HLX22 and trastuzumab enhances HER2

degradation.

Materials:

HER2-low breast cancer cells

HLX22, trastuzumab, combination, and controls

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

Primary antibodies: anti-HER2, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

SDS-PAGE gels, PVDF membranes, ECL substrate

Procedure:

Plate cells and allow them to reach 70-80% confluency.

Treat cells with HLX22 (e.g., 20 µg/mL), trastuzumab (20 µg/mL), or the combination for

various time points (e.g., 0, 6, 24, 48 hours).

Wash cells with cold PBS and lyse with Lysis Buffer.

Determine protein concentration using a BCA assay.

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF

membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.

Incubate with primary anti-HER2 antibody overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.

Detect signal using an ECL substrate and imaging system.

Strip and re-probe the membrane for β-actin as a loading control.

Quantify band intensity to determine the relative decrease in HER2 protein levels.

In Vivo Preclinical Efficacy
a) HER2-Low Breast Cancer Xenograft Model

This model evaluates the anti-tumor activity of HLX22 in combination with T-DXd in a living

system.

Materials:

Immunodeficient mice (e.g., NOD-SCID or NSG)

HER2-low breast cancer cells (e.g., MCF-7, engineered with estrogen support if needed)

Matrigel

HLX22, T-DXd, vehicle control

Procedure:

Subcutaneously implant 5-10 million HER2-low cells mixed with Matrigel into the flank of

each mouse.

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³,

randomize mice into treatment groups (e.g., Vehicle, HLX22 alone, T-DXd alone, HLX22 +

T-DXd).

Administer treatments as per the planned schedule (e.g., intravenously, once weekly).
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Measure tumor volume with calipers 2-3 times per week.

Monitor body weight and overall animal health.

At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice

and excise tumors for further analysis (e.g., IHC, Western blot).

Calculate tumor growth inhibition (TGI) for each treatment group.

Preclinical Evaluation Workflow
A typical preclinical workflow is essential to systematically evaluate the potential of HLX22 in

HER2-low breast cancer.

Target Validation
(HER2 in low-expressing lines)

Binding Characterization
(ELISA, SPR, Flow Cytometry)

In Vitro Functional Assays
(Viability, Internalization, Degradation)

In Vivo Efficacy
(Xenograft Model)

Toxicology & Safety
(In vivo studies)

IND-Enabling Studies
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Caption: Preclinical workflow for HLX22 evaluation.

Logical Relationship of HLX22 Combination Therapy
The therapeutic strategy for HLX22 in HER2-low breast cancer is based on the synergistic

interaction with an antibody-drug conjugate like T-DXd.
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Caption: Components of HLX22 + T-DXd therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

2. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular
Cytotoxicity Modifying Compounds [jove.com]

3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. Human ErbB2 (HER2) ELISA Kit (EHERBB2) - Invitrogen [thermofisher.com]

6. preprints.org [preprints.org]

7. abcam.com [abcam.com]

8. Western blot protocol | Abcam [abcam.com]

9. researchgate.net [researchgate.net]

10. documents.thermofisher.com [documents.thermofisher.com]

11. A Cancer-Specific Monoclonal Antibody against HER2 Exerts Antitumor Activities in
Human Breast Cancer Xenograft Models | MDPI [mdpi.com]

12. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology
[cellsignal.com]

13. mdpi.com [mdpi.com]

14. HER2 Cell Based ELISA Kit (A103181) [antibodies.com]

15. 4adi.com [4adi.com]

16. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences
[iqbiosciences.com]

To cite this document: BenchChem. [Application Notes and Protocols for HLX22 in HER2-
Low Breast Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b15548792?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.jove.com/t/64485/high-content-screening-assay-for-identification-antibody-dependent
https://www.jove.com/t/64485/high-content-screening-assay-for-identification-antibody-dependent
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_HER2_Phosphorylation_p_HER2_Following_Neratinib_Treatment.pdf
https://www.thermofisher.com/elisa/product/Human-ErbB2-HER2-ELISA-Kit/EHERBB2
https://www.preprints.org/manuscript/202411.0923
https://www.abcam.com/ps/products/237/ab237655/documents/Anti-HER2-ELISA-Kit-protocol-book-v3a-ab237655%20(website).pdf
https://www.abcam.com/en-us/technical-resources/protocols/western-blot
https://www.researchgate.net/figure/Western-blot-analysis-of-HER2-protein-expression-induced-by-anti-HER2-neu-scFv-antibodies_fig3_262340021
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2FEHERBB2.pdf
https://www.mdpi.com/1422-0067/25/3/1941
https://www.mdpi.com/1422-0067/25/3/1941
https://www.cellsignal.com/products/3250/datasheet?images=1&protocol=0
https://www.cellsignal.com/products/3250/datasheet?images=1&protocol=0
https://www.mdpi.com/1422-0067/25/21/11733
https://www.antibodies.com/catalog/elisa-kits/her2-cell-based-elisa-kit-a103181
https://www.4adi.com/product/pdf/200-530-HER-Human-HER2-ELISA-Manual.pdf
https://iqbiosciences.com/bioservices/in-vitro_bioservices/antibody-dependent-cell-mediated-cytotoxicity-adcc/
https://iqbiosciences.com/bioservices/in-vitro_bioservices/antibody-dependent-cell-mediated-cytotoxicity-adcc/
https://www.benchchem.com/product/b15548792#hlx22-for-her2-low-breast-cancer-treatment
https://www.benchchem.com/product/b15548792#hlx22-for-her2-low-breast-cancer-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15548792#hlx22-for-her2-low-breast-cancer-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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